molecular formula C11H17NOS B13173324 1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol

1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol

Cat. No.: B13173324
M. Wt: 211.33 g/mol
InChI Key: DLPLKOFQAYXVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The combination of these two structures makes this compound an interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of 1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a thiophene derivative with a piperidine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body. In medicine, it is being investigated for its potential use in the treatment of various diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol can be compared with other similar compounds, such as other piperidine derivatives and thiophene-containing molecules. What sets this compound apart is the unique combination of the piperidine and thiophene rings, which may confer distinct pharmacological properties. Similar compounds include 1,6-Dimethyl-4-(phenyl)piperidin-2-ol and 1,6-Dimethyl-4-(furan-2-yl)piperidin-2-ol, which differ in the nature of the aromatic ring attached to the piperidine core.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

1,6-dimethyl-4-thiophen-2-ylpiperidin-2-ol

InChI

InChI=1S/C11H17NOS/c1-8-6-9(7-11(13)12(8)2)10-4-3-5-14-10/h3-5,8-9,11,13H,6-7H2,1-2H3

InChI Key

DLPLKOFQAYXVOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C)O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.